molecular formula C9H12N2O3S B13253901 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid

4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid

Cat. No.: B13253901
M. Wt: 228.27 g/mol
InChI Key: HRVIZYHSXFRGJP-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid is a chemical compound with the molecular formula C9H12N2O3S It is known for its unique structure, which includes a thiazole ring, a formamido group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a range of substituted thiazole compounds .

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and formamido group play crucial roles in binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H12N2O3S/c1-6-8(15-5-11-6)9(14)10-4-2-3-7(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13)

InChI Key

HRVIZYHSXFRGJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCCC(=O)O

Origin of Product

United States

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